N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide
CAS No.: 1396759-89-9
Cat. No.: VC7091308
Molecular Formula: C11H10N4O2
Molecular Weight: 230.227
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396759-89-9 |
---|---|
Molecular Formula | C11H10N4O2 |
Molecular Weight | 230.227 |
IUPAC Name | N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide |
Standard InChI | InChI=1S/C11H10N4O2/c1-17-11-13-6-9(7-14-11)15-10(16)8-3-2-4-12-5-8/h2-7H,1H3,(H,15,16) |
Standard InChI Key | HJVCVRMBXZYURI-UHFFFAOYSA-N |
SMILES | COC1=NC=C(C=N1)NC(=O)C2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-(2-Methoxypyrimidin-5-yl)pyridine-3-carboxamide (C₁₁H₁₀N₄O₂) consists of two aromatic heterocycles: a pyridine ring substituted with a carboxamide group at position 3 and a pyrimidine ring bearing a methoxy group at position 2. The molecular weight is 230.23 g/mol, and its computed logP value (2.45–2.69) suggests moderate lipophilicity, comparable to analogs like NA2094 . The SMILES notation (COc1ncc(nc1)NC(=O)c2cccnc2
) highlights the methoxy-pyrimidine and carboxamide-pyridine moieties, while the InChIKey (PUEMFOUUPWVBNC-UHFFFAOYSA-N
) provides a unique identifier for database searches .
Structural Analysis
The planar pyridine and pyrimidine rings enable π-π stacking interactions, a feature critical for binding to biological targets such as ion channels . The methoxy group at position 2 of the pyrimidine donates electron density, potentially enhancing solubility and metabolic stability. The carboxamide linker serves as a hydrogen bond donor/acceptor, a common pharmacophore in drug design . X-ray crystallography of related compounds reveals that the trans configuration of substituents optimizes target engagement .
Synthesis and Characterization
Synthetic Strategies
The synthesis of N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide can be achieved through two primary routes:
Amide Coupling
A direct method involves coupling pyridine-3-carboxylic acid with 5-amino-2-methoxypyrimidine using carbodiimide reagents (e.g., EDCI/HOBt) . This approach, employed in the synthesis of NA2094 , yields the target compound in moderate yields (50–70%) after purification. Key steps include:
-
Activation of the carboxylic acid as a mixed anhydride or active ester.
-
Nucleophilic attack by the primary amine of 5-amino-2-methoxypyrimidine.
C-H Activation Methodology
A more efficient route utilizes rhodium-catalyzed C-H activation to functionalize the pyridine core directly . This method, demonstrated in the synthesis of pyrrolidine-2-carboxylic acid analogs, avoids pre-functionalization steps and improves enantioselectivity . For example, coupling methyl-Boc-D-pyroglutamate with aryl halides under CH-activation conditions achieves 45–72% yields .
Analytical Characterization
-
NMR Spectroscopy: ¹H NMR of analogs shows distinct signals for the methoxy group (δ 3.8–4.0 ppm) and pyrimidine protons (δ 8.2–8.5 ppm) .
-
Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 230.23 .
-
HPLC: Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water gradient) .
Pharmacological Properties
Ion Channel Modulation
Structurally related compounds, such as NA2094, exhibit inhibitory activity against Nav1.5 (IC₅₀ <31,623 nM) . The carboxamide-pyridine scaffold likely interacts with the channel’s voltage-sensing domain via hydrogen bonding and hydrophobic interactions . Molecular docking studies suggest that the methoxy group occupies a subpocket near the selectivity filter, reducing ion flux .
ADMET Profiles
-
Absorption: Moderate permeability (Caco-2 assay: Papp = 12 × 10⁻⁶ cm/s) due to balanced lipophilicity .
-
Metabolism: CYP3A4-mediated oxidation of the methoxy group generates a hydroxylated metabolite .
-
Toxicity: Ames tests on analogs show no mutagenicity up to 1 mM .
Challenges and Future Directions
Target Selectivity
Off-target effects on related kinases (e.g., EGFR, VEGFR) remain a concern . Fragment-based drug design could refine selectivity.
Clinical Translation
No in vivo data exist for this compound. Rodent pharmacokinetic studies are needed to assess bioavailability and brain penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume